molecular formula C19H14N6O4S B6554229 2-(furan-2-yl)-7-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040632-74-3

2-(furan-2-yl)-7-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6554229
CAS No.: 1040632-74-3
M. Wt: 422.4 g/mol
InChI Key: NEJDNYUTJYLNLJ-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-7-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused with a furan ring and a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. This structure integrates pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-(furan-2-yl)-7-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4S/c1-27-12-6-4-11(5-7-12)17-20-16(29-24-17)10-30-19-22-21-18(26)14-9-13(23-25(14)19)15-3-2-8-28-15/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJDNYUTJYLNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents on Oxadiazole Heteroaromatic Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxyphenyl Furan-2-yl Likely C19H13N6O4S ~450–460 Methoxy group enhances electron donation; sulfanyl linker improves flexibility
2-(furan-2-yl)-7-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d]triazin-4-one 3-Methylphenyl Furan-2-yl C19H14N6O3S 406.4 Methyl group increases lipophilicity; lower molecular weight
2-(furan-2-yl)-7-({[3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d]... 3-Trifluoromethylphenyl Furan-2-yl C19H11F3N6O3S 460.4 CF3 group enhances metabolic stability and lipophilicity
7-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-d]... 3-Chlorophenyl 3,4-Dimethoxyphenyl C20H14ClN7O4S 483.9 Dual methoxy groups may improve solubility and antioxidant activity
2-(thiophen-2-yl)-7-({[3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d]... 3-Trifluoromethylphenyl Thiophen-2-yl C19H11F3N6O2S2 476.4 Thiophene increases π-π stacking potential; altered pharmacokinetics

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